molecular formula C18H14O2 B011559 1-Anthracen-9-yl-butane-1,3-dione CAS No. 101736-47-4

1-Anthracen-9-yl-butane-1,3-dione

Cat. No. B011559
M. Wt: 262.3 g/mol
InChI Key: HEGRMYBTNIGYIV-UHFFFAOYSA-N
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Description

1-Anthracen-9-yl-butane-1,3-dione is a chemical compound . It is used in the synthesis of luminescent moieties such as (9-anthryl)pyrazole (ANP) and 2,2-difluoro-4-(9-anthracyl)-6-methyl-1,3,2-dioxaborine .


Synthesis Analysis

The synthesis of anthracene-based derivatives, including 1-Anthracen-9-yl-butane-1,3-dione, can be achieved by Suzuki/Sonogashira cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of 1-Anthracen-9-yl-butane-1,3-dione is C18H14O2 . The structure of similar compounds has been characterized by single-crystal X-ray crystallography .

Scientific Research Applications

  • It is used in the self-assembly of luminescent supramolecular coordination compounds with transition and lanthanide metals. These compounds, involving copper(II) and europium(III), exhibit novel properties suitable for applications in materials science (Hu et al., 2021).
  • 1-Anthracen-9-yl-butane-1,3-dione derivatives are utilized in creating di-zinc(II) and di-copper(II) complexes. These complexes display intense fluorescent emission and potential for catalysis and photocatalysis (Guang, 2010); (Ke-long, 2011).
  • The compound is involved in multichannel reactions leading to the formation of various derivatives, such as anthra[9,1-de][1,3]diazocine-2,9-dione, which have potential applications in organic chemistry (Baranov et al., 2009).
  • It is part of the synthesis of new dithienylpyrroles bearing anthraquinone units. These materials demonstrate stable reversible redox processes and electrochromic changes, suitable for electronics and display technologies (Wang et al., 2010).
  • 1-Anthracen-9-yl-butane-1,3-dione is used in the creation of photochromic fulgides. These compounds exhibit fluorescent properties and are of interest in the development of new materials (Rybalkin et al., 2006).
  • It enables reversible shape changes in crystalline microribbons and nanowires, which undergo E to Z photoisomerization reactions. This property is significant in the advancement of photoreversible materials (Zhu et al., 2016).

properties

IUPAC Name

1-anthracen-9-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-12(19)10-17(20)18-15-8-4-2-6-13(15)11-14-7-3-5-9-16(14)18/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGRMYBTNIGYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354895
Record name 1-(anthracen-9-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Anthracen-9-yl)butane-1,3-dione

CAS RN

101736-47-4
Record name 1-(anthracen-9-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Musib, M Pal, MK Raza, M Roy - Dalton Transactions, 2020 - pubs.rsc.org
Herein we report the synthesis, characterization, photophysical and photocytotoxicity studies of a new class of curcumin-based lanthanide(III) complexes of general molecular formula […
Number of citations: 21 pubs.rsc.org

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